8-Phenanthridinamine

Description

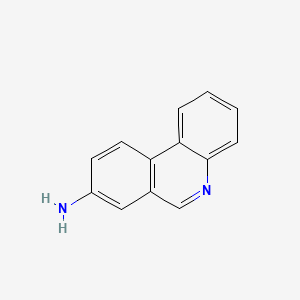

8-Phenanthridinamine is a tricyclic aromatic compound consisting of two fused benzene rings and a pyridine ring, with an amine (-NH₂) substituent at the 8-position. This structural motif places the amine group in a sterically and electronically distinct environment compared to other positional isomers (e.g., 3-amino or 9-amino derivatives). The presence of the amine group enhances solubility in polar solvents and facilitates hydrogen-bonding interactions, which are critical for molecular recognition in biological systems.

Properties

CAS No. |

74340-55-9 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

phenanthridin-8-amine |

InChI |

InChI=1S/C13H10N2/c14-10-5-6-11-9(7-10)8-15-13-4-2-1-3-12(11)13/h1-8H,14H2 |

InChI Key |

AOGCNGQOLXBQSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)N)C=N2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Intramolecular C–H Arylation

One of the most efficient and widely used methods for synthesizing this compound involves palladium-catalyzed intramolecular C–H arylation of ortho-halobenzamides or related substrates. This method simultaneously forms C–C and C–N bonds under relatively mild conditions, tolerating various functional groups.

- Starting materials: ortho-halobenzamides or 2-bromoaniline derivatives.

- Catalyst: Palladium acetate (Pd(OAc)₂).

- Ligand: Triphenylphosphine (PPh₃) or phosphine-free systems.

- Base: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

- Solvent: Dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

- Temperature: Typically 100–120 °C.

- Reaction time: Approximately 10 hours.

The reaction proceeds via palladium-catalyzed C–H activation forming a palladacycle intermediate, followed by reductive elimination to yield the phenanthridinamine framework.

| Component | Amount (mmol) | Role |

|---|---|---|

| 2-Bromobenzamide | 0.5 | Substrate |

| Pd(OAc)₂ | 0.05 | Catalyst (10 mol%) |

| PPh₃ | 0.1 | Ligand (20 mol%) |

| Cs₂CO₃ | 0.5 | Base |

| DMF | 4 mL | Solvent |

| Temperature | 120 °C | Reaction condition |

| Time | 10 hours | Reaction duration |

After completion, the product is isolated by extraction and purified by column chromatography to afford this compound in yields ranging from 59% to 88%.

Suzuki–Miyaura Cross-Coupling Followed by Cyclization

Another approach involves the Suzuki–Miyaura cross-coupling between 2-halobenzoates and 2-aminophenylboronic acids catalyzed by palladium complexes, followed by intramolecular cyclization to form the phenanthridinamine core.

- Catalysts: Pd(OAc)₂ with ligands such as 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos).

- Reaction conditions: Typically carried out in polar solvents under heating.

- Advantages: This method allows the synthesis of biologically active phenanthridinones and their amine analogs with good functional group tolerance.

This strategy has been successfully applied to synthesize phenanthridinone alkaloids and their N-substituted derivatives, demonstrating scalability and versatility.

Aryne-Mediated Cyclization

Aryne intermediates generated from ortho-(trimethylsilyl)aryl triflates can be used to cyclize with N-substituted benzamides in the presence of palladium catalysts, organic acids, and oxidants such as potassium persulfate (K₂S₂O₈). This results in tricyclic phenanthridinone derivatives, which can be further converted to this compound through reduction or substitution reactions.

- Catalyst: Pd(OAc)₂.

- Oxidant: K₂S₂O₈.

- Solvent: Acetonitrile (CH₃CN).

- Yield: Generally good yields depending on substrate substitution.

This method is notable for its ability to construct complex tricyclic systems in a single step.

Copper-Mediated Decarboxylative Coupling

Copper catalysis has been employed for decarboxylative coupling of benzamides with halobenzoates to form phenanthridinones, which can be transformed into this compound derivatives.

- Catalyst: Copper salts.

- Substrates: 2-halobenzoates and 2-aminophenylboronic acids.

- Conditions: Mild heating, often under air or inert atmosphere.

This approach provides an alternative to palladium catalysis and can be advantageous in terms of cost and environmental impact.

Multicomponent Reactions and Michael Addition Strategies

Multicomponent reactions involving ortho-aminoacetophenone, ethyl cyanoacetate, sulfur, and alkynes under acidic conditions have been developed to construct the phenanthridinone skeleton, which can be modified to yield this compound.

- Conditions: Acetic acid and ammonium acetate under increased pressure.

- Mechanism: Michael addition followed by double bond migration, intramolecular cyclization, and aromatization.

- Yield: Excellent yields reported.

This method highlights the utility of cascade reactions for efficient heterocycle synthesis.

Comparative Data Table of Preparation Methods

| Method | Catalyst(s) | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-Catalyzed Intramolecular C–H Arylation | Pd(OAc)₂, PPh₃ | ortho-halobenzamides | 120 °C, 10 h, DMF | 59–88 | Mild conditions, functional group tolerance | Requires halogenated substrates |

| Suzuki–Miyaura Cross-Coupling | Pd(OAc)₂, SPhos | 2-halobenzoates, aminophenylboronic acids | Polar solvents, heating | Moderate to high | Scalable, diverse substrate scope | Pre-functionalized substrates needed |

| Aryne-Mediated Cyclization | Pd(OAc)₂ | ortho-(trimethylsilyl)aryl triflates, N-substituted benzamides | CH₃CN, K₂S₂O₈, room temp to heating | Good | One-step tricyclic formation | Requires specialized aryne precursors |

| Copper-Mediated Decarboxylative Coupling | Copper salts | 2-halobenzoates, aminophenylboronic acids | Mild heating | Moderate | Cost-effective catalyst | Limited substrate scope |

| Multicomponent Reaction | None (acidic conditions) | ortho-aminoacetophenone, ethyl cyanoacetate, sulfur, alkyne | AcOH/NH₄OAc, pressure | Excellent | Efficient, cascade reaction | Specific substrate requirements |

Research Discoveries and Perspectives

- Modern synthetic techniques have emphasized transition metal-catalyzed C–H activation and coupling reactions for efficient phenanthridinamine synthesis, enhancing atom economy and functional group tolerance.

- Recent advances include phosphine-free palladium catalysis and water-mediated reactions, improving environmental sustainability and scalability.

- Aryne chemistry offers a versatile route to complex phenanthridine derivatives, expanding structural diversity.

- Despite progress, challenges remain in expanding substrate scope, reducing catalyst loading, and developing greener protocols such as photocatalysis or electrochemical methods combined with flow chemistry.

- The development of these methods is crucial due to the pharmacological importance of phenanthridinamine derivatives and their limited natural abundance.

Chemical Reactions Analysis

Types of Reactions: 8-Phenanthridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenanthridinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to various substituted phenanthridines.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenated compounds and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Phenanthridinone derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted phenanthridines with different functional groups.

Scientific Research Applications

Medicinal Applications

Anticancer Activity

8-Phenanthridinamine derivatives have been studied for their potential as anticancer agents. Research indicates that phenanthridine derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy. For instance, compounds with this scaffold have shown efficacy against various cancer cell lines by inhibiting cell proliferation and promoting programmed cell death .

Antiviral Properties

The compound has also been investigated for its antiviral activities. Certain derivatives exhibit inhibitory effects against viruses such as HIV and Hepatitis C, functioning through mechanisms that disrupt viral replication . This positions this compound as a promising scaffold for developing new antiviral medications.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound and its derivatives. These compounds may enhance neurotrophin activity, which is crucial for neuronal survival and function. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Enzyme Inhibition

Thromboxane Synthetase Inhibition

Research has demonstrated that this compound can inhibit thromboxane synthetase, an enzyme implicated in various cardiovascular diseases. This inhibition is beneficial for conditions characterized by an imbalance of thromboxane A2 and prostacyclin, such as ischemic heart disease and thrombosis . The ability to selectively inhibit this enzyme without adversely affecting other pathways makes it a valuable compound in cardiovascular therapeutics.

Synthetic Applications

Synthetic Methodologies

The synthesis of this compound has been explored through various innovative methodologies, including palladium-catalyzed reactions. These synthetic strategies allow for the efficient construction of phenanthridine scaffolds, facilitating the development of new compounds with diverse biological activities . The ability to create complex molecules from simpler precursors enhances the utility of this compound in drug discovery.

Material Science

Fluorescent Properties

Beyond biological applications, this compound exhibits interesting photophysical properties that make it suitable for use in materials science. Its fluorescent characteristics can be harnessed in the development of sensors or imaging agents. Research into the photophysical behavior of this compound could lead to new applications in diagnostics and environmental monitoring .

Case Studies

| Study | Application Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated derivatives against cancer cell lines | Induced apoptosis in several types of cancer cells |

| Investigation of Antiviral Properties | Tested against HIV and Hepatitis C | Significant inhibition of viral replication observed |

| Research on Thromboxane Synthetase Inhibition | Cardiovascular disease models | Demonstrated selective inhibition with therapeutic potential |

| Synthesis Methodology Development | Palladium-catalyzed reactions | Efficient synthesis of phenanthridine derivatives |

Mechanism of Action

The mechanism of action of 8-Phenanthridinamine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA bases, disrupting the DNA structure and inhibiting replication and transcription processes. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of 8-phenanthridinamine, we compare it with structurally analogous compounds, focusing on substituent positions, functional groups, and physicochemical properties.

Positional Isomers of Aminophenanthridines

- 3-Amino-9-methylphenanthridine hydrochloride (CAS data from ): Substituents: Amino group at position 3, methyl group at position 7. Melting Point (m.p.): 146°C (hydrochloride salt). Key Differences: The 3-amino substituent is closer to the pyridine nitrogen, creating a stronger electron-donating effect that may enhance aromatic π-stacking interactions.

- 9-p-Aminophenylphenanthridine hydrochloride (): Substituents: p-Aminophenyl group at position 8. Properties: The extended aromatic system increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility compared to this compound .

Halogenated and Nitro Derivatives

- 8-Chloro-3-nitro-5H-phenanthridin-6-one (): Molecular Formula: C₁₃H₇ClN₂O₃. Molecular Weight: 274.66 g/mol. Key Differences: The electron-withdrawing chloro and nitro groups at positions 8 and 3 reduce basicity and nucleophilicity compared to the amine-substituted this compound.

8-Nitro-6-phenylphenanthridine ():

- Molecular Formula: C₁₉H₁₂N₂O₂.

- Molecular Weight: 300.31 g/mol.

- Structural Impact: The nitro group at position 8 creates a strong electron-deficient aromatic system, contrasting with the electron-rich this compound. This difference could lead to divergent reactivity in substitution or redox reactions .

Heterocyclic Analogues

- 5-Phthalazinamine (8-Chloro) ():

- Molecular Formula: C₈H₆N₃Cl.

- Molecular Weight: 179.61 g/mol.

- Comparison: Phthalazinamine is a bicyclic compound with two nitrogen atoms, resulting in reduced aromatic stability compared to tricyclic this compound. The smaller ring system may limit its ability to intercalate into DNA but improve metabolic stability .

Phenanthrene-Based Derivatives

Research Findings and Implications

- Electronic Effects: The 8-amino group in phenanthridinamine donates electron density to the aromatic system, increasing basicity (pKa ~8–9) compared to halogenated derivatives (pKa <5) .

- Biological Activity: Amino-substituted phenanthridines exhibit stronger DNA intercalation due to planar structures and H-bonding, whereas nitro or chloro derivatives may act as electrophiles in covalent binding .

- Synthetic Accessibility : this compound synthesis may involve benzyne intermediates (, Scheme 8), while nitro derivatives are often prepared via nitration under acidic conditions .

Biological Activity

8-Phenanthridinamine, a nitrogen-containing heterocyclic compound, has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its phenanthridine core with an amine functional group at the 8-position. Its molecular formula is C13H10N, and it exhibits unique electronic properties due to the presence of the nitrogen atom within the aromatic system.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against Chlamydia muridarum, demonstrating a notable reduction in infection rates in treated mice compared to controls . The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Chlamydia muridarum | 5 µg/mL | |

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL |

2. Anticancer Properties

This compound has shown promise in cancer research, particularly in inhibiting the proliferation of various cancer cell lines. A study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Case Study: Apoptotic Induction in MCF-7 Cells

In vitro studies revealed that treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis indicated that at a concentration of 25 µM, apoptosis rates increased by over 30% compared to untreated controls.

3. Neuroprotective Effects

Recent investigations have suggested that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, it has been observed to reduce oxidative stress and inflammation within neuronal tissues . The compound's ability to scavenge free radicals contributes to its protective effects against neuronal damage.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Antimicrobial Action : Disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators.

- Neuroprotection : Reduction of reactive oxygen species (ROS) and inhibition of pro-inflammatory cytokines.

Q & A

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound solubility). Replicate experiments using standardized protocols (e.g., CLIA-certified labs). Perform meta-analyses of IC₅₀ values across studies, adjusting for variables like cell passage number or incubation time. Use Bland-Altman plots to assess inter-study variability .

Q. How can Design of Experiments (DoE) optimize this compound’s synthetic scalability while minimizing impurities?

- Methodological Answer : Apply response surface methodology (RSM) with factors like temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Use a Central Composite Design to model interactions and identify optimal conditions. Monitor side products via LC-MS and implement quenching steps (e.g., rapid cooling) to suppress degradation .

Q. What are best practices for integrating this compound into multi-target drug discovery pipelines?

- Methodological Answer : Employ phenotypic screening followed by target deconvolution (e.g., siRNA knockdown or CRISPR-Cas9). Use cheminformatic tools (SwissTargetPrediction) to predict off-target effects. Validate hits in 3D tumor spheroids or patient-derived xenografts (PDX) for translational relevance. Include pharmacokinetic studies (e.g., plasma stability, CYP450 inhibition) early in the pipeline .

Data Management and Reproducibility

Q. How should researchers document and share raw data for this compound studies to ensure reproducibility?

- Methodological Answer : Deposit raw NMR, MS, and bioassay data in repositories like ChemRxiv or Zenodo with DOIs. Include detailed metadata (e.g., spectrometer settings, cell line authentication codes). For synthetic procedures, provide step-by-step videos or supplementary "reproducibility checklists" outlining critical parameters (e.g., stirring rate, argon purge duration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.